molecular formula C19H34BNO4 B13054131 Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13054131
M. Wt: 351.3 g/mol
InChI Key: BGPUXAADTHBFQL-UHFFFAOYSA-N
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Description

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound that features a spirocyclic structure with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The boronate ester group can also participate in reversible covalent interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate: Similar boronate ester group but different core structure.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar boronate ester group but different heterocyclic core.

Uniqueness

The uniqueness of tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate lies in its spirocyclic structure, which imparts distinct steric and electronic properties. This structural feature can enhance its stability, reactivity, and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H34BNO4

Molecular Weight

351.3 g/mol

IUPAC Name

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C19H34BNO4/c1-16(2,3)23-15(22)21-11-10-19(13-21)9-8-14(12-19)20-24-17(4,5)18(6,7)25-20/h14H,8-13H2,1-7H3

InChI Key

BGPUXAADTHBFQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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